molecular formula C22H28N4O3S B2631893 N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N'-[3-(methylsulfanyl)phenyl]ethanediamide CAS No. 1049575-38-3

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N'-[3-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B2631893
CAS No.: 1049575-38-3
M. Wt: 428.55
InChI Key: GGNMYMCSOWLSQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and an ethanediamide backbone. Its unique structure makes it a potential candidate for various pharmacological and industrial applications.

Mechanism of Action

Target of Action

The primary target of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide is the alpha1-adrenergic receptors (α1-AR) which are a class of G-protein-coupled receptors (GPCRs) . These receptors are among the most studied GPCRs and are associated with numerous neurodegenerative and psychiatric conditions .

Mode of Action

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide interacts with its target, the α1-ARs, by acting as a ligand . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM . This interaction leads to changes in the receptor’s activity, influencing the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Biochemical Pathways

The interaction of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide with α1-ARs affects the adrenergic signaling pathway . This pathway is responsible for the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The downstream effects of this interaction can influence numerous physiological processes, including cardiac function and neurological conditions .

Pharmacokinetics

The pharmacokinetic properties of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide include absorption, distribution, metabolism, and excretion (ADME) . These properties impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body . The compound exhibits an acceptable pharmacokinetic profile for advanced investigation as a potential alpha1-adrenergic receptor antagonist .

Result of Action

The molecular and cellular effects of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide’s action include the modulation of α1-AR activity . This modulation can lead to changes in smooth muscle contraction, influencing physiological processes such as blood pressure regulation and urinary tract function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its target and its pharmacokinetic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide typically involves multiple steps. One common method involves the reaction of 2-methoxyphenylpiperazine with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then reacted with 3-(methylsulfanyl)phenyl isocyanate to form the final ethanediamide product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The scalability of the synthesis process is crucial, and methods such as continuous flow synthesis may be employed to enhance efficiency and yield. Purification steps, including recrystallization and chromatography, are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

Scientific Research Applications

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant that also acts on adrenergic receptors.

    Naftopidil: Used to treat benign prostatic hyperplasia by targeting alpha1-adrenergic receptors.

    Urapidil: An antihypertensive agent with a similar mechanism of action[][5].

Uniqueness

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide stands out due to its unique combination of a methoxyphenyl group and a methylsulfanylphenyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its dual functional groups allow for versatile chemical modifications, making it a valuable compound for drug development and other applications[5][5].

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N'-(3-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3S/c1-29-20-9-4-3-8-19(20)26-14-12-25(13-15-26)11-10-23-21(27)22(28)24-17-6-5-7-18(16-17)30-2/h3-9,16H,10-15H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNMYMCSOWLSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.